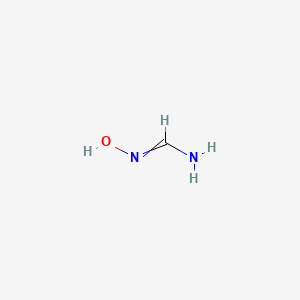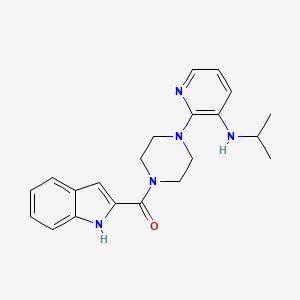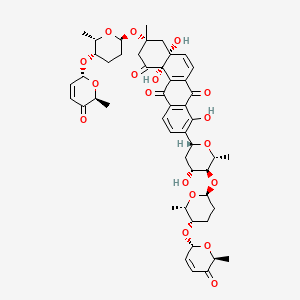
フォルマミドオキシム
概要
説明
Formamidoxime, also known as Formamidoxime, is a useful research compound. Its molecular formula is CH4N2O and its molecular weight is 60.056 g/mol. The purity is usually 95%.
The exact mass of the compound Formamidoxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Formamidoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formamidoxime including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
分子折り畳みとマクロサイクル
フォルマミドオキシムのZ異性体は、平面状および湾曲状の構造を生成するための分子折り畳みに利用されてきました。マクロサイクルに組み込まれると、この折り畳まれたモチーフは、π–πスタッキングと水素結合を通じて二量化を促進します。 これは、固体状態で分子チャネルと類似した管状構造の形成につながり、特定のチャネリング特性を備えた新しい材料の開発に重要です {svg_1}.
生物医学研究におけるNOドナー
フォルマミドオキシムは、一酸化窒素(NO)ドナーとして重要な役割を果たします。フォルマミドオキシムを含むアミドオキシムの酸化は、シトクロムP450などのヘムタンパク質によって触媒されることがあり、NOの放出につながります。 このプロセスは、NOが心臓血管系に有益な効果をもたらすため、心臓血管研究において非常に興味深いものです {svg_2}.
生物活性分子の合成
アミドオキシム官能基は、しばしばカルボン酸の生体異性体として使用されます。フォルマミドオキシムは、強心作用または抗関節炎作用を示す薬物候補の合成に関与してきました。 カルボン酸を模倣する能力により、新しい医薬品開発において貴重な化合物となっています {svg_3}.
配位化学
配位化学において、フォルマミドオキシムは、金属イオンと配位できる配位子として作用します。 この特性は、触媒、磁性材料、センサーに潜在的な用途がある複雑な化合物や材料の合成に利用されています {svg_4}.
材料化学
フォルマミドオキシムは、材料化学におけるその応用、特に特定の官能基を必要とするポリマーやその他の材料の合成において研究されています。これらの官能基は、安定性、反応性、または生体適合性などの所望の特性を与えるためです {svg_5}.
生化学実験における分析試薬
フォルマミドオキシムは、その反応性と特異性により、さまざまな生化学および生理学実験における分析試薬として使用されます。 生物学的システム内の化学反応や相互作用の分析に役立ちます {svg_6}.
Safety and Hazards
Formamidoxime should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Formamidoxime has gained high interest in recent years due to its numerous biological activities . It has been studied in many different fields such as coordination and materials chemistry . Moreover, the amidoxime function is often used as a bioisoster of a carboxylic acid, and there are some successful examples of drug candidates exhibiting cardiotonic or antiarthritic properties containing the amidoxime moiety . Future research may focus on developing external sources to increase the NO level in the body by using amidoximes and oximes which can be oxidized in vivo and release NO .
作用機序
- Formamidoxime is a compound with the chemical formula HC(=NOH)NH₂ . Its primary target involves the release of nitric oxide (NO) in the body.
- Nitric oxide plays a crucial role in various physiological processes, particularly in the cardiovascular system .
- Formamidoxime can be oxidized in vivo, leading to the release of NO .
- Various hemoproteins, such as cytochrome P450 (CYP450) or horseradish peroxidase (HRP), catalyze the oxidation of formamidoxime .
- The presence of an electron-donating group on the oxime moiety stabilizes the nitrone form, facilitating addition reactions .
- This interaction with hemoproteins results in the release of NO, which has vasodilatory effects and influences blood pressure .
- Cytochrome P450 and other NADPH-dependent reductase pathways play a key role in the oxidation of formamidoxime .
- These pathways are biomimetic, mimicking natural enzymatic processes in the body .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
生化学分析
Biochemical Properties
Formamidoxime plays a crucial role in biochemical reactions, particularly in the context of nitric oxide (NO) donation. It interacts with various enzymes and proteins, including cytochrome P450 and horseradish peroxidase, which catalyze its oxidation to release nitric oxide . This interaction is essential for the compound’s biological activity, as nitric oxide is a critical signaling molecule involved in numerous physiological processes.
Cellular Effects
Formamidoxime has been shown to influence various cellular processes. It can induce relaxation in aortic and tracheal rings, demonstrating its potential impact on vascular function . Additionally, formamidoxime affects blood pressure and intracavernosal pressure, indicating its role in cardiovascular and erectile function . These effects are mediated through the nitric oxide pathway, which influences cell signaling, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of formamidoxime involves its oxidation by enzymes such as cytochrome P450, leading to the release of nitric oxide . This process involves the transfer of an oxygen atom from O2 to the substrate, resulting in the cleavage of the C=N bond and the formation of C=O bonds. The released nitric oxide then activates soluble guanylyl cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of formamidoxime can change over time due to its stability and degradation. Studies have shown that formamidoxime can maintain its activity over extended periods, but its stability may be influenced by factors such as temperature and pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained nitric oxide release contributing to prolonged physiological responses .
Dosage Effects in Animal Models
The effects of formamidoxime vary with different dosages in animal models. At lower doses, formamidoxime can induce beneficial effects such as vasodilation and blood pressure reduction . At higher doses, it may cause adverse effects, including toxicity and oxidative stress . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Formamidoxime is involved in metabolic pathways that include its oxidation to release nitric oxide. This process is catalyzed by enzymes such as cytochrome P450 and NADPH-dependent reductases . The metabolic pathways of formamidoxime also involve the formation of amides and nitriles, which are further processed by cellular enzymes . These pathways are critical for the compound’s biological activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, formamidoxime is transported and distributed through interactions with various transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity . The compound’s distribution is also affected by its chemical properties, such as solubility and stability, which determine its bioavailability and efficacy .
Subcellular Localization
Formamidoxime’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for its activity, as they determine the sites of nitric oxide release and subsequent physiological effects . Understanding the subcellular distribution of formamidoxime can provide insights into its mechanisms of action and potential therapeutic applications.
特性
| { "Design of the Synthesis Pathway": "Formamidoxime can be synthesized by the reaction of hydroxylamine hydrochloride with formic acid.", "Starting Materials": [ "Hydroxylamine hydrochloride", "Formic acid" ], "Reaction": [ "Dissolve hydroxylamine hydrochloride in water", "Add formic acid to the solution", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the precipitated formamidoxime", "Wash the solid with water and dry it" ] } | |
CAS番号 |
624-82-8 |
分子式 |
CH4N2O |
分子量 |
60.056 g/mol |
IUPAC名 |
N'-hydroxymethanimidamide |
InChI |
InChI=1S/CH4N2O/c2-1-3-4/h1,4H,(H2,2,3) |
InChIキー |
IONSZLINWCGRRI-UHFFFAOYSA-N |
異性体SMILES |
C(=N\O)\N |
SMILES |
C(=NO)N |
正規SMILES |
C(=NO)N |
ピクトグラム |
Irritant; Health Hazard |
同義語 |
formamidoxime |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does formamidoxime induce relaxation in smooth muscle cells?
A1: Formamidoxime acts as a nitric oxide (NO) donor. In tracheal smooth muscle cells, it's been shown to relax carbachol-contracted tracheal rings and increase intracellular cyclic guanosine monophosphate (cGMP) levels [, ]. This effect is independent of nitric oxide synthase (NOS) but potentially mediated by cytochrome P-450 enzymes.
Q2: Is the vasorelaxation effect of formamidoxime endothelium-dependent?
A2: Research suggests that formamidoxime can induce endothelium-independent relaxation, primarily in the rat aorta. It achieves this by activating guanylyl cyclase and releasing NO, leading to vasodilation [, ].
Q3: Does oxidative stress affect the vasorelaxation induced by formamidoxime?
A3: Interestingly, while oxidative stress impairs NO-mediated relaxations induced by some agents, the responses to formamidoxime remain unaffected. This suggests a potential therapeutic advantage in conditions where oxidative stress is a factor [].
Q4: What is the molecular formula and weight of formamidoxime?
A4: The molecular formula of formamidoxime is CH3N2O. It has a molecular weight of 59.05 g/mol.
Q5: Is there any spectroscopic data available for formamidoxime?
A5: Yes, studies have investigated the infrared spectrum and structure of formamidoxime []. Further structural insights are provided by crystallographic analyses of formamidoxime [] and its hydrogen oxalate salt [].
Q6: How does the chemical structure of formamidoxime relate to its NO-donating ability?
A6: The presence of the C=NOH functional group is crucial for the NO-donating capacity of formamidoxime []. Research exploring structure-activity relationships of related compounds indicates that substitutions on the amidoxime moiety can significantly influence their vasorelaxant potency [].
Q7: Are there structural analogs of formamidoxime with similar biological activities?
A7: Yes, several compounds bearing the C=NOH group, such as other amidoximes and ketoximes, exhibit vasorelaxant properties similar to formamidoxime. The specific substitutions on the aromatic ring of these analogs can impact their potency [, ].
Q8: What is known about the stability of formamidoxime under various conditions?
A8: While specific stability data for formamidoxime might require further investigation, the available literature hints at the potential instability of some intermediates during the synthesis of 1,2,4-oxadiazoles from acylated formamidoxime derivatives [].
Q9: What is the evidence for the antitumor activity of formamidoxime?
A9: Studies have shown that formamidoxime exhibits antitumor activity against L1210 leukemia cells in murine models, particularly when administered in a specific regimen [].
Q10: Does formamidoxime affect DNA synthesis?
A10: Yes, formamidoxime has been shown to inhibit DNA synthesis in HeLa cells. This inhibition is believed to be a result of interference with the biosynthesis of deoxyribonucleotides from ribonucleotides [, ].
Q11: Has formamidoxime's effect on erectile function been studied?
A11: Research in mice models demonstrated that formamidoxime, when injected intravenously, resulted in a dose-dependent decrease in blood pressure and a significant increase in intracavernosal pressure, indicating its potential for inducing erections [].
Q12: What are the known toxicological effects of formamidoxime?
A12: While formamidoxime exhibits potential therapeutic benefits, studies have shown that it can cause excessive central nervous system stimulation in murine models []. This highlights the need for careful dosage considerations and further investigation into its safety profile.
Q13: Can formamidoxime be used for prophage induction?
A13: Yes, formamidoxime has been identified as an effective inducer of prophages in lysogenic Escherichia coli, suggesting its potential use in phage-related research and applications [, ].
Q14: Are there any applications of formamidoxime in synthetic chemistry?
A14: Formamidoxime serves as a valuable building block in organic synthesis. It's a key precursor in the preparation of 1,2,4-oxadiazoles, a class of heterocyclic compounds with diverse applications [, , , , ]. Recent research also explores its use in synthesizing pH-switchable crown ether analogs with selective alkaline earth metal ion binding properties [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B1202939.png)



![1-(4-Phenoxyphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B1202947.png)

![5,9-dimethoxy-6-(methylamino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B1202951.png)
![2-[[2-[[4-(2-furanylmethyl)-5-(phenylmethyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1202953.png)
![N-[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-5-tetrazolyl]phenyl]-2-furancarboxamide](/img/structure/B1202956.png)
![N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide](/img/structure/B1202957.png)
![2-[(3-Ethyl-4-oxo-2-quinazolinyl)thio]acetic acid cyclohexyl ester](/img/structure/B1202958.png)
